1-Methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine dioxalate

Medicinal Chemistry Analytical Chemistry Procurement Specification

1-Methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine dioxalate (CAS: 1559064-01-5) is a salt-form piperidine derivative supplied as a bis(oxalic acid) adduct with a molecular weight of 385.37 g/mol. The compound belongs to the piperidine class, the most common heterocyclic subunit among FDA-approved drugs, and contains both piperidine and pyridine structural motifs, which are the most frequently occurring heterocyclic building blocks in drug molecules.

Molecular Formula C16H23N3O8
Molecular Weight 385.373
CAS No. 1559064-01-5
Cat. No. B2493893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine dioxalate
CAS1559064-01-5
Molecular FormulaC16H23N3O8
Molecular Weight385.373
Structural Identifiers
SMILESCN1CCC(CC1)NCC2=CC=NC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
InChIInChI=1S/C12H19N3.2C2H2O4/c1-15-8-4-12(5-9-15)14-10-11-2-6-13-7-3-11;2*3-1(4)2(5)6/h2-3,6-7,12,14H,4-5,8-10H2,1H3;2*(H,3,4)(H,5,6)
InChIKeyWMLGQIWZONRLIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine Dioxalate for Research Procurement: Compound Identity and Baseline


1-Methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine dioxalate (CAS: 1559064-01-5) is a salt-form piperidine derivative supplied as a bis(oxalic acid) adduct with a molecular weight of 385.37 g/mol . The compound belongs to the piperidine class, the most common heterocyclic subunit among FDA-approved drugs, and contains both piperidine and pyridine structural motifs, which are the most frequently occurring heterocyclic building blocks in drug molecules . It serves as a research intermediate or tool compound, typically offered at 97% purity for non-human, non-veterinary research applications .

Procurement Risks for 1-Methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine: Why Salt Form and Free Base Are Not Interchangeable


Procuring a generic piperidine analog or the incorrect salt form of 1-methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine instead of the specific dioxalate salt (CAS: 1559064-01-5) carries substantial risk of experimental failure. The free base form (CAS: 416868-54-7) has a molecular weight of 205.30 g/mol [1], whereas the target dioxalate salt has a molecular weight of 385.37 g/mol . This near-doubling of formula weight directly impacts molarity calculations for assay preparation. Furthermore, the dioxalate counterion critically alters solubility, crystallinity, and hygroscopicity compared to the free base or alternative salts (e.g., 3HCl 0.5H2O [1]). Differences in ionizable group environments between the pyridin-4-ylmethyl moiety and the N-methylpiperidine core mean that salt selection is not trivial—it directly governs the compound's physicochemical behavior in both in vitro and in vivo experimental systems.

Quantitative Differentiation of 1-Methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine Dioxalate from Analogs and Alternative Forms


Molecular Weight Differentiation: Dioxalate Salt vs. Free Base Impacts Molarity Precision in Assay Preparation

The target compound, 1-methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine dioxalate (CAS: 1559064-01-5), has a molecular weight of 385.37 g/mol due to its bis(oxalic acid) adduct form . In contrast, the corresponding free base (CAS: 416868-54-7) has a molecular weight of 205.30 g/mol [1]. A researcher who mistakenly orders the free base and calculates molarity using the dioxalate molecular weight will underdose the active piperidine species by a factor of 1.88. This represents a gross error that can invalidate dose-response curves, binding affinity measurements, and in vivo pharmacokinetic profiles.

Medicinal Chemistry Analytical Chemistry Procurement Specification

Salt Form Specification: Dioxalate vs. Trihydrochloride Differences in Counterion Mass Fraction and Physicochemical Profile

The target dioxalate salt is defined stoichiometrically as a bis(oxalic acid) adduct . An alternative salt, the trihydrochloride hemipentahydrate (3HCl 0.5H2O), is also documented for the free base [1]. Although direct comparative solubility or stability data between these exact salts are not currently available in the aggregated search corpus, the choice between an organic acid salt (dioxalate) and an inorganic halide salt (trihydrochloride) is known in medicinal chemistry to produce divergent physicochemical properties, including crystallinity, hygroscopicity, and aqueous solubility profiles. The dioxalate salt may offer handling advantages in non-aqueous or moisture-sensitive experimental setups compared to the notoriously hygroscopic hydrochloride salts, though this requires experimental verification.

Preformulation Salt Selection Procurement Specification

Analytical Identity Verification: Canonical SMILES Discrimination Between Dioxalate Salt and Free Base Isomers

The dioxalate salt (CAS 1559064-01-5) possesses a unique canonical SMILES string that explicitly incorporates the bis(oxalic acid) counterion: CN1CCC(NCC2=CC=NC=C2)CC1.O=C(O)C(O)=O.O=C(O)C(O)=O . The free base (CAS 416868-54-7) has the SMILES string CN1CCC(CC1)NCC2=CC=NC=C2 . This difference is immediately apparent in cheminformatic registration and analytical identity checks using LC-MS or NMR. The absence of the oxalic acid fragments in any batch labeled CAS 1559064-01-5 would indicate a mislabeling or supply error, where the free base was provided instead of the salt. This SMILES string serves as a digital fingerprint for procurement verification and compound registration in electronic lab notebooks.

Analytical Chemistry Quality Control Structure Verification

Validated Application Scenarios for 1-Methyl-N-(pyridin-4-ylmethyl)piperidin-4-amine Dioxalate Based on Structural Evidence


Medicinal Chemistry Fragment-Based Screening Controls Requiring Exact Salt Stoichiometry

In fragment-based drug discovery (FBDD) or high-concentration screening (HCS), compound stocks are prepared at precise millimolar concentrations in DMSO or aqueous buffers. An 87.7% molecular weight discrepancy between the dioxalate salt and the free base directly causes a near 2-fold molarity error if the wrong form is assumed. The dioxalate salt (CAS 1559064-01-5) must be specifically procured to ensure reproducible screening data across independent laboratories, particularly when replicating literature protocols that specify the salt form mass for their activity data.

Pre-formulation Salt Selection Studies for N-Methylpiperidine-Pyridine Derivatives

Pharmaceutical scientists conducting salt screening programs require a panel of discrete, well-characterized salt forms to compare crystallinity, dissolution rate, and hygroscopicity. The dioxalate salt represents a specific organic acid addition complex that is chemically distinct from the documented inorganic trihydrochloride 0.5 hydrate [1]. Direct procurement of the dioxalate eliminates the need for in-house salt formation and crystallization, providing a ready-to-evaluate crystalline form for comparative pre-formulation profiling.

Analytical Method Development and Reference Standard Qualification

The unambiguous canonical SMILES fingerprint of the dioxalate salt, containing the explicit oxalic acid counterion notation , enables its use as a definitive reference standard in HPLC, LC-MS, and NMR method development. Analytical chemists developing purity or stability-indicating methods for this compound series can use the unique SMILES string to unambiguously configure chromatographic data systems (CDS) and certify that the correct salt form—not the free base—was used to establish system suitability metrics.

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